Cyclopentenyl-3-deazacytidine
Cyclopentenyl-3-deazacytidine
Brand Name:
Vulcanchem
CAS No.:
130378-88-0
VCID:
VC21244053
InChI:
InChI=1S/C11H14N2O4/c12-7-1-2-13(9(15)4-7)8-3-6(5-14)10(16)11(8)17/h1-4,8,10-11,14,16-17H,5,12H2/t8?,10-,11+/m1/s1
SMILES:
C1=CN(C(=O)C=C1N)C2C=C(C(C2O)O)CO
Molecular Formula:
C11H14N2O4
Molecular Weight:
238.24 g/mol
Cyclopentenyl-3-deazacytidine
CAS No.: 130378-88-0
Cat. No.: VC21244053
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130378-88-0 |
|---|---|
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 4-amino-1-[(4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyridin-2-one |
| Standard InChI | InChI=1S/C11H14N2O4/c12-7-1-2-13(9(15)4-7)8-3-6(5-14)10(16)11(8)17/h1-4,8,10-11,14,16-17H,5,12H2/t8?,10-,11+/m1/s1 |
| Standard InChI Key | YCRKYJVJMABCKH-JROPRLTOSA-N |
| Isomeric SMILES | C1=CN(C(=O)C=C1N)C2C=C([C@H]([C@H]2O)O)CO |
| SMILES | C1=CN(C(=O)C=C1N)C2C=C(C(C2O)O)CO |
| Canonical SMILES | C1=CN(C(=O)C=C1N)C2C=C(C(C2O)O)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator